GD-Tex

Description

Properties

Key on ui mechanism of action |

Motexafin gadolinium (Xcytrin) is Pharmacyclics' most advanced anti-cancer product candidate, a small-molecule drug with a novel mechanism of action. Xcytrin accumulates selectively in cancer cells due to their increased rates of metabolism. Once inside the cell, Xcytrin induces apoptosis (programmed cell death) by disrupting redox-dependent pathways. Xcytrin inhibits the enzyme thioredoxin reductase, which is a tumor growth promoter. This mechanism provides the opportunity to use Xcytrin in a wide range of cancers. Xcytrin is paramagnetic, and therefore is detectable by magnetic resonance imaging (MRI), allowing the visualization of the drug in tumors. |

|---|---|

CAS No. |

156436-89-4 |

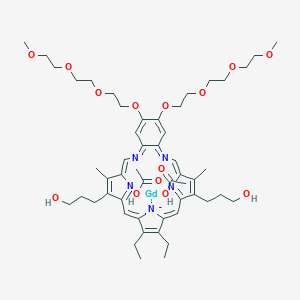

Molecular Formula |

C52H72GdN5O14 |

Molecular Weight |

1148.4 g/mol |

IUPAC Name |

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium(3+);diacetate |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Gd/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2 |

InChI Key |

VAZLWPAHMORDGR-UHFFFAOYSA-L |

SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Gd] |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Gd+3] |

Synonyms |

gadolinium texaphyrin gadolinium texaphyrin complex Gd(III) texaphyrin motexafin gadolinium PCI-0120 Xcytrin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Gd Tex

Core Macrocycle Synthesis and Lanthanide Coordination

The synthesis of the texaphyrin core, a pentaaza Schiff-base macrocycle, is typically achieved through the acid-catalyzed condensation of a diformyltripyrrane with an appropriately substituted o-phenylenediamine (B120857). nih.govwikipedia.orggoogle.com This reaction is generally performed under conditions of high dilution to favor macrocyclization. nih.govgoogle.com

A common synthetic route involves the preparation of key precursors, specifically a tripyrrane dialdehyde (B1249045) and an o-phenylenediamine derivative. nih.govscholaris.ca The tripyrrane dialdehyde is often obtained through a multicomponent synthesis starting from a protected and substituted pyrrole (B145914). scholaris.ca The condensation of the tripyrrane dialdehyde with the aromatic diamine leads to the formation of the nonaromatic texaphyrin macrocyclic core. nih.govwikipedia.org A subsequent oxidation step, often carried out using air and chloroform (B151607) or in the presence of a metal salt and an organic base, aromatizes the texaphyrin core, yielding the stable aromatic macrocycle. nih.govwikipedia.org Early synthesis methods used Cd²⁺ for aromatization, but this was later replaced to enable large-scale synthesis. wikipedia.org

Research findings indicate that the yields of lanthanide texaphyrin complexes can vary depending on the specific lanthanide ion, with higher yields observed for heavier lanthanides compared to lighter ones in some synthetic methods. rsc.org

Derivatization Strategies for Functionalization and Conjugation

The texaphyrin macrocycle offers multiple sites for chemical modification and functionalization, primarily on the tripyrrolic and/or benzene (B151609) portions. nih.govscholaris.cagoogle.com These derivatization strategies are crucial for attaching various functional groups or molecules to the Gd-Tex core, enabling targeted delivery, altered solubility, or conjugation with other therapeutic agents. nih.govgoogle.comresearchgate.net Common groups appended include water-solubilizing moieties like poly(ethylene glycol) (PEG), saccharides, and peptides. google.comrsc.org Conjugation can be achieved through the formation of covalent bonds, such as carbon-carbon, carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, with carbon-oxygen and carbon-nitrogen bonds being more preferred. google.com

Synthesis of Gd-Tex-Platinum Conjugates

The synthesis of Gd-Tex-platinum conjugates has been explored as a strategy to combine the tumor-localizing properties of Gd-Tex with the cytotoxic activity of platinum-based drugs. nih.govresearchgate.netutexas.eduresearchgate.netnih.gov These conjugates are designed to potentially overcome limitations of traditional platinum drugs, such as systemic toxicity and resistance. nih.govutexas.eduresearchgate.netnih.gov

A general synthetic strategy for Gd-Tex-platinum conjugates involves the covalent attachment of a platinum-containing moiety to a functionalized Gd-Tex macrocycle. scholaris.cautexas.edu This can be achieved through "post-synthetic modification," where a functionalized platinum binding site is reacted with an active linking site on a pre-formed texaphyrin skeleton. google.com Alternatively, a "pre-synthetic modification" approach involves incorporating the platinum-chelating feature into one of the texaphyrin precursors before macrocycle formation. google.com

One example involves the synthesis of a Gd-Tex-malonato-platinum conjugate, which incorporates a malonate moiety analogous to that found in carboplatin (B1684641). utexas.eduresearchgate.netnih.gov The synthesis of such a conjugate has been described, involving amide bond formation between a functionalized texaphyrin acid and an amine, followed by subsequent steps to introduce the malonate-Pt(NH₃)₂ moiety. utexas.edunih.gov Research indicates that the platination of the malonic acid moiety in a Gd-Tex-derived malonate complex can be attempted using platinum(II) sources like (NH₃)₂Pt(H₂O)₂(NO₃)₂. nih.gov

Purification of these conjugates, such as a platinated Gd-Tex-based complex, can be achieved through techniques like solid phase extraction (SPE) using appropriate eluents. nih.gov

Preparation of Gd-Tex-Lipid Building Blocks

The preparation of Gd-Tex-lipid building blocks is an important strategy for creating self-assembling nanostructures, such as nanotexaphyrins, which can improve the delivery and accumulation of Gd-Tex in target tissues. google.comnih.govresearchgate.netresearchgate.net Transforming Gd-Tex into lipid conjugates allows for the formation of liposome-like nanovesicles with a high density of Gd-Tex units. nih.govresearchgate.net

Initial attempts to directly conjugate phospholipids (B1166683) to pre-formed texaphyrin macrocycles, including those with aromatic or exocyclic alkyl carboxylates, using carbodiimide-mediated coupling or Mitsunobu reaction conditions were largely unsuccessful. scholaris.cagoogle.com This suggested that direct conjugation to the macrocycle was an ineffective synthetic route. scholaris.cagoogle.com

A more successful approach involves conjugating the phospholipid onto a texaphyrin building block, specifically the diamino precursor, before the formation of the texaphyrin macrocycle. google.com This strategy allows for the subsequent cyclization to form the texaphyrin-phospholipid conjugate. google.com A key intermediate in this process can be a dinitrophenyl-phospholipid. researchgate.net

These texaphyrin-lipid conjugates can then self-assemble into nanotexaphyrins under certain conditions. google.comresearchgate.netresearchgate.net The physical characteristics of these nanoparticles, such as size and polydispersity, can be evaluated using techniques like dynamic light scattering (DLS). google.comacs.org

Exploration of Other Synthetic Analogues and Derivatives of Gd-Tex

Beyond platinum and lipid conjugates, researchers have explored a variety of other synthetic analogues and derivatives of Gd-Tex to modulate its properties and expand its potential applications. This includes modifying the texaphyrin macrocycle itself or conjugating it to other functional molecules.

Analogues with altered solubility have been synthesized by incorporating water-solubilizing groups like PEG chains at different positions on the macrocycle, such as on meso aryl or beta-pyrrolic substituents. google.comrsc.org These modifications have been shown to influence their activity. rsc.org

Conjugation strategies have also involved attaching Gd-Tex to nanoparticles, such as magnetic nanoparticles, to create dual-mode agents for imaging and therapy. nih.gov These constructs involve covalently linking the texaphyrin macrocycles to the nanoparticle surface. nih.gov

Furthermore, texaphyrins have been conjugated to oligonucleotides, such as RNA analogs, to provide stability and potentially target specific genetic sequences. google.com The synthesis of these conjugates is similar to that of texaphyrin-DNA conjugates. google.com

The modular synthetic pathway developed for texaphyrins allows for the attainment of these complex multicomponent macrocycles and their diverse derivatives. scholaris.ca This modularity is based on using core intermediates like the tripyrrane dialdehyde and the o-phenylenediamine precursor, which can be appropriately derivatized before the macrocyclization step. scholaris.ca

Purification and Isolation Methodologies for Gd-Tex Compounds

Purification and isolation of Gd-Tex compounds, including the core macrocycle and its various derivatives and conjugates, are essential steps to obtain pure products for characterization and further study. Various separation techniques are employed depending on the specific compound and its properties.

General purification and isolation procedures for texaphyrin compounds can include filtration, extraction, crystallization, and chromatography techniques such as column chromatography, thin-layer chromatography (TLC), and thick-layer chromatography. google.com Combinations of these procedures are often used. google.com

For specific derivatives like platinated Gd-Tex conjugates, solid phase extraction (SPE) using C-18 cartridges and appropriate eluents like methanol (B129727) and aqueous sodium nitrate (B79036) or acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer has been reported for purification. nih.gov Separation of reaction mixtures containing the desired conjugate and potential byproducts, such as mono-decarboxylation products, can be achieved through SPE. nih.gov

Lanthanide texaphyrin complexes, including those of gadolinium, have also been purified by crystallization. osti.govrsc.org This can involve dissolving the complex in a suitable solvent mixture, such as methanol/chloroform, and then layering with another solvent, like diethyl ether, to induce crystallization. osti.gov Slow heating and cooling of reaction mixtures have also been used for the crystallization of lanthanide-porphyrin polymers. rsc.org

Characterization of the purified Gd-Tex compounds and their derivatives is typically performed using analytical techniques such as elemental analysis, high-performance liquid chromatography (HPLC), mass spectrometry, and spectroscopic methods like UV-visible spectroscopy and NMR spectroscopy. nih.govresearchgate.netnih.gov X-ray crystallography has also been used to determine the solid-state structure and coordination environment of lanthanide texaphyrin complexes. osti.govresearchgate.net

Molecular Mechanisms and Cellular Interactions of Gadolinium Texaphyrin

Redox Activity and Intracellular Electron Transfer Pathways

GD-Tex exhibits significant redox activity, characterized by its strong electron affinity, making it readily reducible. nih.govresearchgate.nettandfonline.com This property allows it to participate in electron transfer processes within the cell, influencing intracellular redox homeostasis. nih.govnih.gov

Interaction with Cellular Redox Homeostasis

Cellular redox homeostasis is a tightly regulated balance between reactive oxygen species (ROS) production and the antioxidant defense systems that neutralize them. nih.govnih.gov GD-Tex disrupts this balance by interacting with and oxidizing key cellular reducing metabolites, such as ascorbate (B8700270), NADPH, and reduced glutathione (B108866) (GSH). nih.govresearchgate.netnih.govnih.gov This oxidation depletes the levels of these crucial reductants, thereby compromising the cell's ability to counteract oxidative stress. nih.govnih.gov The interaction with redox homeostasis is considered a fundamental mechanism of GD-Tex. nih.gov

Inhibition of Specific Enzymes (e.g., Thioredoxin Reductase)

A key molecular target of GD-Tex is the enzyme thioredoxin reductase (TrxR). drugbank.commdpi.comresearchgate.net TrxR is a selenoprotein that plays a critical role in maintaining cellular redox balance by reducing oxidized thioredoxin, which in turn reduces other proteins. tandfonline.comnih.gov Inhibition of TrxR by GD-Tex disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and increased cellular oxidative stress. mdpi.comnih.gov This inhibition is thought to contribute significantly to the cytotoxic effects of GD-Tex, particularly in cancer cells which often have elevated levels of TrxR. mdpi.comoncotarget.com While TrxR is a prominent target, GD-Tex has also been shown to inhibit ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. nih.govresearchgate.net

Role of Futile Redox Cycling in Cellular Perturbation

A significant mechanism by which GD-Tex exerts its effects is through futile redox cycling. nih.govnih.govresearchgate.netnih.govnih.gov In this process, electrophilic GD-Tex accepts electrons from cellular reducing agents, becoming reduced to a radical form (Gd-Tex•). nih.gov This reduced form then reacts with molecular oxygen, transferring an electron to oxygen and regenerating the oxidized form of GD-Tex while producing reactive oxygen species (ROS), such as superoxide (B77818) anion. researchgate.netnih.gov This cycle consumes reducing equivalents like NADPH and continuously generates ROS, leading to oxidative stress and cellular damage. nih.govnih.govnih.govspringernature.com The continuous depletion of reductants and production of ROS through futile redox cycling perturbs cellular functions and can ultimately lead to cell death. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation and Modulation

GD-Tex is known to mediate the production of reactive oxygen species (ROS) within biological milieus. researchgate.netresearchgate.net The generation and modulation of these reactive species are central to its cellular effects.

Generation of Hydroxyl Radicals and Superoxide Anions

Through futile redox cycling, GD-Tex facilitates the one-electron reduction of molecular oxygen, primarily leading to the formation of superoxide anion (O₂•⁻). researchgate.netnih.govresearchgate.netnih.govmdpi.com Superoxide can then undergo further reactions, including dismutation (either spontaneously or catalyzed by superoxide dismutase enzymes), to produce hydrogen peroxide (H₂O₂). nih.govresearchgate.netnih.govmdpi.com In the presence of transition metals, hydrogen peroxide can be converted into highly reactive hydroxyl radicals (•OH) via the Fenton reaction. researchgate.netnih.govmdpi.com Studies have shown that GD-Tex can catalyze the oxidation of reducing metabolites like NADPH and ascorbate under aerobic conditions, forming hydrogen peroxide. nih.gov The generation of these ROS contributes to oxidative damage to cellular components, including DNA, proteins, and lipids. nih.govnih.gov

Influence of Oxygen Concentration on Reactive Species Formation

The generation of ROS through futile redox cycling involving GD-Tex is dependent on the availability of molecular oxygen. nih.gov Under aerobic conditions, the reduced form of GD-Tex readily reacts with oxygen to produce superoxide and regenerate the oxidized form, perpetuating the cycle. researchgate.netnih.gov This suggests that the rate of ROS generation and the extent of futile redox cycling are influenced by the cellular oxygen concentration. In hypoxic (low oxygen) environments, the rate of this reaction may be reduced compared to normoxic (normal oxygen) conditions. However, the ability of GD-Tex to deplete reductants can still enhance the effects of other ROS-generating processes, such as radiation therapy, even in hypoxic tumors. nih.govresearchgate.net Research has explored the impact of oxygen concentration on the radiosensitization effect of GD-Tex, indicating that oxygen synergistically enhances this effect, leading to decreased reductants and increased ROS in tumor cells. nih.govresearchgate.net

Cellular Uptake and Subcellular Distribution Mechanisms

GD-Tex demonstrates a propensity for selective accumulation in cancer cells, a characteristic attributed to their elevated metabolic rates compared to normal cells. drugbank.comspeciation.net Research indicates that GD-Tex exhibits rapid influx and efflux dynamics in tumor cells. acs.org Studies have reported significant ratios of GD-Tex concentration in tumor cells relative to surrounding normal tissues, with ratios reaching up to 9:1 in general tumors and notably higher, up to 50:1, in metastatic brain tumors as inferred from MRI data. nih.gov Furthermore, observations suggest that uptake in target lesions may increase with repeated administration, potentially indicating accumulation and persistence within brain metastases. nih.gov

Investigations into the cellular uptake and distribution of GD-Tex and related gadolinium complexes have provided insights into the potential mechanisms involved. Studies using polyamine-substituted gadolinium chelates, structurally related to texaphyrins, have shown intracellular uptake with a notable distribution pattern. acs.org Following incubation, a significant portion of the complex was found in the cytoskeleton fraction, which includes endosomes and lysosomes. acs.org

| Subcellular Fraction | Percentage Distribution |

| Cytosol and Plasma Membranes | 22% |

| Mitochondria | 15% |

| Nucleus | 11% |

| Cytoskeleton, Endosomes, and Lysosomes | 52% |

Distribution data based on a related gadolinium complex (Gd-5) in MH3924A cells after 24h incubation. acs.org

The observed intracellular concentrations, significantly higher than extracellular levels (up to a factor of 10), suggest the involvement of an active transport process for these related complexes. acs.org

Direct studies on Motexafin (B12801952) gadolinium in myeloma cells, utilizing techniques such as fluorescence microscopy and flow cytometry, have confirmed intracellular uptake. ashpublications.org The presence of ascorbate was observed to enhance cellular uptake in certain myeloma cell lines. ashpublications.org Further research employing synchrotron spectromicroscopic techniques and confocal microscopy has demonstrated that in glioblastoma cells, the majority of cell nuclei take up motexafin gadolinium, with a higher concentration observed in the nucleus compared to the cytoplasm. wisc.eduaacrjournals.org This nuclear localization is considered significant, particularly in the context of potential therapeutic applications like Gadolinium Neutron Capture Therapy, where proximity to DNA is crucial. aacrjournals.org Interestingly, in these glioblastoma studies, GD-Tex was also detected on the substrate, a finding noted as distinct from observations with other gadolinium compounds. wisc.edu

In studies involving a gadolinium texaphyrin-platinum conjugate, enhanced platinum uptake was observed in A549 lung cancer cells compared to treatment with oxaliplatin (B1677828) alone. pnas.org

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis)

A key mechanism by which GD-Tex exerts its biological effects is through the induction of programmed cell death, primarily apoptosis. drugbank.comspeciation.netnih.gov This process is closely linked to the compound's interaction with cellular redox pathways. GD-Tex is known to disrupt redox balance within cells capes.gov.br, acting as a redox-active agent that can participate in futile redox cycling. ashpublications.orgcapes.gov.br

One significant mechanism involves the inhibition of thioredoxin reductase, an enzyme that plays a crucial role in maintaining cellular redox homeostasis and is often upregulated in cancer cells. drugbank.comspeciation.net By inhibiting this enzyme, GD-Tex contributes to an increase in cellular oxidative stress. capes.gov.br

GD-Tex generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, by accepting electrons from intracellular reducing metabolites, including glutathione, ascorbate, and NADPH. ashpublications.orgacs.orgnih.gov This depletion of reducing equivalents and the subsequent increase in ROS levels trigger apoptotic pathways. ashpublications.org Studies have shown that the induction of apoptosis by GD-Tex is accompanied by a depletion of intracellular glutathione and increased ROS production. ashpublications.org The addition of catalase, an enzyme that breaks down hydrogen peroxide, was found to abrogate GD-Tex-induced cell death, highlighting the role of hydrogen peroxide in this process. ashpublications.org

The mechanism of cytotoxicity related to apoptosis induction by GD-Tex has been demonstrated by alterations in mitochondrial membrane potential and increased expression of annexin (B1180172) V. ashpublications.org These are key indicators of the early and late stages of apoptosis. nih.gov

Research indicates that GD-Tex induces controlled cell death through an apoptotic mechanism pnas.org, which can occur independently of the p53 status of the cell in some contexts. pnas.org Furthermore, GD-Tex has been shown to mediate the reduction and subsequent activation of Pt(IV) prodrugs when used in conjugated forms, leading to enhanced antiproliferative activity. pnas.org Studies on nanoparticles functionalized with GD-Tex have also shown that while hyperthermia can induce both apoptosis and necrosis, the presence of GD-Tex as a sensitizer (B1316253), generating ROS, favors apoptosis as the predominant cell death pathway, even at lower temperatures. nih.gov

| Cell Line (Myeloma) | MGd Uptake (Flow Cytometry) | ROS Production (Fluorescence Microscopy) | Apoptosis Induction (Mitochondrial Membrane Potential, Annexin V) |

| 8226-RPMI | Observed | Increased | Observed |

| DOX-10V | Observed (less pronounced enhancement with ascorbate) | Increased | Observed |

| C2E3 | High Uptake | Not explicitly shown in source | Observed |

| 1-310 | High Uptake | Not explicitly shown in source | Observed |

| 1-414 | High Uptake | Not explicitly shown in source | Observed |

Summary of observed effects in various myeloma cell lines treated with Motexafin gadolinium. ashpublications.org

Advanced Research on Radiosensitization Mechanisms of Gd Tex

Molecular Basis of Radiation Enhancement by Gd-Tex

The radiosensitization effect of Gd-Tex is primarily attributed to its ability to influence intracellular redox balance and enhance the generation of reactive oxygen species (ROS) upon irradiation. A speculated theory is that Gd-Tex participates in "futile redox cycling". nih.govresearchgate.net In this proposed mechanism, electrophilic Gd-Tex can oxidize cellular reducing metabolites, such as ascorbate (B8700270), NADPH, and reduced glutathione (B108866), generating Gd-Tex radicals. nih.govmdpi.com These reduced metabolites are crucial for tumor cells to scavenge ROS and repair DNA damage. nih.gov By oxidizing these reductants, Gd-Tex may attenuate the ability of tumor cells to repair radiation-induced damage. nih.gov

Subsequently, the generated Gd-Tex radicals are proposed to react with oxygen (O₂) to produce superoxide (B77818) anions, which are then converted into hydrogen peroxide under the catalysis of superoxide dismutase. nih.gov These superoxide anions and hydrogen peroxide are members of the ROS family. nih.gov Thus, Gd-Tex is thought to increase the intracellular ROS level in tumor cells, further weakening their resistance to radiation. nih.gov This continuous oxidation of reductants and generation of ROS by Gd-Tex can aggregate DNA damage, potentially leading to fixed DNA damage and cell death. nih.govresearchgate.net Similar mechanisms may also contribute to damage in other biomacromolecules like proteins and lipids. nih.govresearchgate.net

Another proposed mechanism suggests that Gd-Tex, being a porphyrin-like complex with high electron affinity, may capture hydrated electrons formed by irradiation. pnas.orgnih.gov This could potentially increase the concentration of hydroxyl radicals, another type of ROS, in areas where the drug is present. aacrjournals.org

Oxygen-Dependence of Radiosensitization Efficacy

While oxygen is proposed to be involved in the "futile redox cycling" theory, the extent to which oxygen concentration influences the radiosensitization efficacy of Gd-Tex has been a subject of investigation. nih.govresearchgate.net Hypoxia is a common characteristic of many solid tumors and contributes to radioresistance. nih.govresearchgate.net

Studies have been conducted to elucidate the oxygen dependence of Gd-Tex radiosensitization. Research involving myoglobin (B1173299) (Mb)-loaded Gd-nanotexaphyrins (Mb@Gd-NTs), which can deliver oxygen, has provided insights. Compared to Gd-nanotexaphyrins (Gd-NTs) alone, MbO₂@Gd-NTs demonstrated a higher capability of oxidizing ascorbate and increasing cellular ROS levels. nih.gov This led to a higher degree of DNA double-strand breaks (DSBs) and apoptosis in vitro, ultimately resulting in a greater reduction in the viability and colony formation capability of tumor cells. nih.gov These findings suggest that the radiosensitization effect of Gd-NTs is indeed dependent on oxygen concentration, and relieving tumor hypoxia can effectively improve the radiosensitization efficacy of Gd-NTs. nih.govmediso.com

However, some earlier studies reported conflicting results regarding the oxygen dependence of Gd-Tex. One report indicated that Gd-Tex did not appear to show a selective enhancement of the radiation response of hypoxic cells in vitro, and in that particular report, no enhancement was observed in aerated cells either. nih.gov Discrepancies in experimental protocols were suggested as a possible explanation for the differing results compared to initial reports. nih.gov Despite some conflicting findings, more recent research highlights a synergistic effect between appropriate oxygen delivery and enhanced Gd-Tex radiosensitization. nih.govmediso.com

In Vitro Studies on Cellular Radiosensitivity Across Diverse Cell Lines

In vitro studies using various cancer cell lines have been conducted to evaluate the cellular radiosensitivity in the presence of Gd-Tex. These investigations commonly involve assessing clonogenic survival and analyzing radiation-induced DNA damage and repair pathways.

Initial reports suggested significant radiosensitization of the HT-29 human colon carcinoma cell line in vitro after incubation with Gd-Tex. pnas.orgaacrjournals.org However, subsequent independent efforts by multiple radiobiology laboratories attempted to reproduce these results using the HT-29 cell line and several other human tumor cell lines, including U-87 MG, U251-NCI, SW480, A549, and MCF-7. aacrjournals.org These studies, using various Gd-Tex concentrations and treatment periods, did not consistently observe radiation sensitization by Gd-Tex in HT-29 cells or the other tested cell lines. aacrjournals.org Some cell lines showed no significantly reduced clonogenicity, while a modest reduction in survival was noted for one cell line (MCF-7) at higher Gd-Tex concentrations and lower radiation doses. aacrjournals.org

Despite these conflicting findings in some cell lines, other research has demonstrated the radiosensitization effect of Gd-Tex in different contexts. For instance, studies using lymphoma cell lines have shown that Gd-Tex can augment the aerobic radiation response. mdpi.com

Investigation of Clonogenic Survival Under Radiation

Clonogenic survival assays are a standard method to assess the reproductive integrity of cells after radiation exposure and in the presence of a radiosensitizing agent like Gd-Tex. thno.orgbiorxiv.org A reduction in clonogenic survival in the presence of Gd-Tex compared to radiation alone indicates a radiosensitizing effect.

Studies evaluating clonogenic survival in LLC cells treated with Gd-nanotexaphyrins (Gd-NTs) and irradiated with X-rays showed an obviously reduced clonogenic survival fraction compared to irradiation alone. nih.govresearchgate.net This demonstrated a significant radiosensitization effect of Gd-NTs. nih.gov Furthermore, the loading of myoglobin and oxygen into Gd-NTs (MbO₂@Gd-NTs) resulted in an even higher reduction in clonogenic survival fraction compared to Gd-NTs alone under hypoxic conditions, highlighting the synergistic effect of oxygen delivery and Gd-Tex. nih.govresearchgate.net

Conversely, the independent studies attempting to reproduce earlier findings in HT-29 and other cell lines using standard clonogenic assays did not observe significant reductions in clonogenic survival with Gd-Tex treatment before irradiation. aacrjournals.org

Table 1 summarizes representative data on clonogenic survival fractions observed in selected in vitro studies with Gd-Tex or Gd-NTs.

| Cell Line | Treatment | Radiation Dose (Gy) | Survival Fraction (Relative to Control) | Source |

| LLC | PBS + RT | 8 | 100% | nih.gov |

| LLC | Gd-NTs + RT | 8 | Significantly Reduced | nih.gov |

| LLC | MbO₂@Gd-NTs + RT (Hypoxic Conditions) | 8 | More Reduced than Gd-NTs + RT | nih.gov |

| MCF-7 | Control + RT | Various | - | aacrjournals.org |

| MCF-7 | 100 μM Gd-Tex + RT (Aerobic Conditions) | Lower Doses | Modest Reduction | aacrjournals.org |

| HT-29 | Control + RT | Various | - | aacrjournals.org |

| HT-29 | Gd-Tex + RT | Various | No Significant Reduction | aacrjournals.org |

Note: This table presents representative findings and may not encompass all experimental conditions or cell lines studied.

Analysis of Radiation-Induced DNA Damage and Repair Pathways

Ionizing radiation primarily damages cells by inducing DNA lesions, with double-strand breaks (DSBs) being considered the most critical lesions responsible for cell killing. nih.govmdpi.com Cells activate complex DNA damage response (DDR) pathways, including DNA repair mechanisms, to counteract these effects. nih.govmdpi.comamegroups.org Radiosensitizers can interfere with these processes to enhance the effectiveness of radiation.

Gd-Tex is thought to contribute to increased DNA damage by augmenting intracellular ROS levels, which can aggregate DNA lesions. nih.govresearchgate.net Studies have shown that treatment with Gd-NTs and irradiation leads to a higher degree of DNA double-strand breaks (DSBs) in LLC cells compared to irradiation alone, as examined by immunofluorescence staining of γ-H2A.X, a marker for DSBs. nih.govresearchgate.net

Computational and Theoretical Studies of Gadolinium Texaphyrin

Quantum Chemical Calculations on Electronic Structure and Stability

Analysis of Molecular Orbitals and Electronic Excitation Spectra

Analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the electronic behavior and reactivity of a molecule. mdpi.comlibretexts.org For Ln-Tex²⁺ complexes, including GD-Tex, DFT studies have identified a low-energy LUMO. researchgate.net This low-energy LUMO suggests that these complexes can be easily reduced in electron-rich environments. researchgate.net

Theoretical investigations using time-dependent density functional theory (TD-DFT) have been employed to study the electronic excitation spectra of GD-Tex. acs.org These calculations help in understanding how the molecule absorbs and emits light. For Ln-Tex²⁺ (Ln = La, Gd, Lu), calculated electronic excitation spectra typically show two characteristic absorption bands: a high-energy band between 454 and 462 nm and a lower-energy band between 681 and 686 nm. researchgate.net The high-energy band is generally calculated to have a significantly larger intensity than the low-energy band, contributing to a unique spectral feature. researchgate.net

Modeling of Paramagnetic and Heavy-Atom Effects on Photophysical Properties

Gadolinium(III) is a paramagnetic ion due to its unpaired 4f electrons. acs.orgnih.gov The presence of a paramagnetic heavy atom like gadolinium in GD-Tex can significantly influence its photophysical properties, particularly fluorescence and phosphorescence. acs.orgnih.govresearchgate.netacs.org Theoretical investigations, often employing TD-DFT with appropriate pseudopotentials for the lanthanide ion, have been conducted to understand these effects. acs.org

Studies aim to distinguish between the paramagnetic effect and the heavy-atom effect, as both can similarly influence the kinetics of fluorescence and phosphorescence. acs.orgresearchgate.net Theoretical results suggest that the paramagnetic effect in open-shell Gadolinium(III) texaphyrin is mediated by the interaction between the Gd(III) 4f electrons and the ligand's sigma (σ) excited electrons, bridged by the Gd(III) 6s orbital. acs.org This interaction can lead to a mixing of the electronic structure of the ligand-centered fluorescence emission state with metal-centered states, impacting the fluorescence quenching mechanism. acs.org In contrast, the heavy-atom effect is thought to be primarily responsible for the shorter radiative lifetime observed in the phosphorescence of paramagnetic texaphyrins like GD-Tex. acs.orgresearchgate.net

Experimental data on paramagnetic metallo-texaphyrins, including Gd-Tex, show rapid intersystem crossing (ISC) compared to diamagnetic counterparts. nih.gov While diamagnetic texaphyrins tend to have relatively high fluorescence quantum yields, excited-singlet and triplet lifetimes, and singlet oxygen quantum yields, paramagnetic species often display contrasting behavior with shorter excited-state lifetimes. nih.gov For many paramagnetic metallated texaphyrins, triplet-state lifetimes are in the nanosecond range. nih.gov

Theoretical Exploration of Redox Potentials and Thermodynamics

Theoretical approaches are valuable for exploring the redox potentials and thermodynamics of chemical compounds, providing insights into their reactivity and stability under different conditions. mdpi.comresearchgate.netplos.org For Gadolinium Texaphyrin, understanding its redox behavior is important, particularly in the context of proposed mechanisms like "futile redox cycling" which involves the compound undergoing redox transformations and generating reactive oxygen species. nih.gov

Theoretical calculations of redox potentials often involve thermodynamic cycles that combine gas-phase free energies calculated by quantum mechanical methods with solvation free energies estimated using continuum solvation models. mdpi.comacs.org While the provided search results highlight the importance of theoretical studies on redox potentials and thermodynamics in general mdpi.comresearchgate.netplos.orgacs.org, and mention the redox processes of GD-Tex in the context of experimental pulse radiolysis studies acs.org and proposed mechanisms nih.gov, detailed theoretical calculations specifically on the redox potentials and associated thermodynamics of GD-Tex from these searches are limited. However, the ease of reduction indicated by the low-energy LUMO from DFT studies (Section 5.1.2) is consistent with the compound's participation in redox reactions. researchgate.netnih.gov Pulse radiolysis studies have shown that GD-Tex can undergo one-electron reduction and oxidation, yielding corresponding species with spectral characteristics consistent with ligand-centered redox processes. acs.org

Advanced Formulation and Delivery System Research for Gd Tex

Self-Assembly of Gd-Tex into Nanovesicular Architectures (e.g., Gd-Nanotexaphyrins)

One approach to improve the efficacy of Gd-Tex is its incorporation into nanovesicular architectures through self-assembly nih.govnih.govresearchgate.net. Researchers have transformed Gd-Tex into "Gd-Tex-lipids" which can self-assemble into liposome-like nanovesicles termed Gd-nanotexaphyrins (Gd-NTs) nih.govnih.govresearchgate.netresearchgate.net. This self-assembly process allows for a high density packing of Gd-Tex within a single nanovesicle, potentially leading to increased accumulation in tumors nih.govresearchgate.net.

Gd-NTs are described as liposome-like nanovesicles with a lipid bilayer researchgate.net. Theoretically, a single Gd-NT nanovesicle can contain a large number of Gd-Tex-lipid building blocks, estimated to be as many as 80,000 researchgate.net. This high payload capacity is intended to facilitate a substantial influx of Gd-Tex into tumors, leveraging the enhanced permeability and retention (EPR) effect researchgate.net.

The concept of self-assembling peptides into nanovesicles has been explored as a promising strategy for drug delivery, offering potential advantages in terms of stability, specificity, and tune-ability compared to some other systems plos.org. These peptide assemblies can form membrane-like structures with a water-filled interior plos.org. Similarly, the self-assembly of Gd-Tex into nanovesicles aims to create stable structures for improved delivery nih.govnih.govresearchgate.net.

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), are used to visualize the morphology and size distribution of these nanovesicular structures. For instance, TEM images have been used to characterize Gd-NTs and myoglobin-loaded Gd-NTs, showing nanovesicles with a scale bar of 100 nm nih.gov. Hydrodynamic diameter distribution is also analyzed to determine the size of the nanovesicles nih.gov.

Strategies for Modulating Intratumoral Oxygen Levels in Conjunction with Gd-Tex

Intratumoral hypoxia, a state of low oxygen levels within tumors, is a known factor that can limit the effectiveness of radiotherapy nih.govpnas.org. Since Gd-Tex has been investigated as a radiosensitizer, strategies to modulate intratumoral oxygen levels in conjunction with Gd-Tex administration are being explored to enhance its efficacy nih.govmediso.comnih.gov.

One strategy involves the co-delivery of oxygen-carrying molecules with Gd-Tex nanovesicles nih.govmediso.com. Myoglobin (B1173299) (Mb), an oxygen-carrying protein, has been loaded into Gd-NTs (Mb@Gd-NTs) to address tumor hypoxia nih.govmediso.comnih.gov. This approach enables the spatiotemporal co-delivery of oxygen and a high density of Gd-Tex to tumors nih.gov.

Research has demonstrated that loading myoglobin into Gd-NTs can lead to efficient relief of tumor hypoxia and a significant enhancement of Gd-Tex radiosensitization nih.govmediso.comnih.gov. This synergistic effect between appropriate oxygen delivery and enhanced Gd-Tex radiosensitization has been shown to improve therapeutic outcomes, including inducing long-term antitumor immune memory and inhibiting tumor recurrence nih.govmediso.com.

Studies have investigated the impact of oxygen concentration on Gd-Tex radiosensitization in vitro. For example, experiments have assessed hypoxia levels in cells after incubation with different agents under hypoxic or normoxic conditions nih.gov. Flow cytometry analysis has also been used to measure cellular reactive oxygen species (ROS) levels, which are influenced by oxygen availability and radiosensitization, before and after radiotherapy nih.gov.

Data on the effect of Mb@Gd-NTs on tumor hypoxia and ROS levels can provide insights into the mechanism of enhanced radiosensitization.

| Treatment Group | Hypoxia Level (Relative) | Cellular ROS Level (Relative) |

| Control (Hypoxic) | High | Low |

| Gd-NTs (Hypoxic) | High | Low |

| Mb@Gd-NTs (Hypoxic) | Low | High |

| Mb@Gd-NTs + RT (Hypoxic) | Low | Significantly Higher |

The ability of Mb@Gd-NTs to relieve tumor hypoxia and increase ROS levels contributes to enhanced cell apoptosis, ultimately leading to improved antitumor effects nih.gov.

Development of Conjugates for Enhanced Research Localization and Activity

The development of conjugates involving Gd-Tex is another avenue of research aimed at enhancing its localization and activity utexas.edupnas.orgnih.gov. By conjugating Gd-Tex to other molecules, researchers seek to create constructs with improved tumor targeting and potentially synergistic therapeutic effects utexas.edupnas.org.

One type of conjugate explored is the linkage of Gd-Tex to platinum-based anticancer agents utexas.edupnas.orgnih.govrsc.org. Platinum drugs like cisplatin, carboplatin (B1684641), and oxaliplatin (B1677828) are widely used in cancer therapy, but they can have systemic toxicity and face challenges with tumor-specific distribution and drug resistance utexas.edupnas.orgnih.gov. Conjugating platinum moieties to a tumor-localizing agent like Gd-Tex is intended to improve the delivery of the platinum payload to cancer cells utexas.edupnas.orgrsc.org.

Research has described the synthesis of Gd-Tex conjugates containing a malonate-Pt(NH₃)₂ moiety, analogous to the structure found in carboplatin utexas.edursc.orgnih.gov. These conjugates are designed with the intention that the Gd-Tex macrocycle acts as a delivery vehicle for the coordinated platinum utexas.edu. Studies have evaluated the antiproliferative activity of these conjugates in cancer cell lines utexas.edursc.orgnih.gov.

In vitro studies using cell lines such as A549 human lung cancer and A2780 human ovarian cancer cells have compared the activity of Gd-Tex-Pt conjugates to that of carboplatin utexas.edursc.orgnih.gov. Some studies have shown that the activity of the Gd-Tex conjugate is similar to that of carboplatin in certain cell lines utexas.edursc.orgnih.gov. Furthermore, efficacy against platinum-resistant ovarian cell lines greater than that displayed by carboplatin has been observed with certain Gd-Tex-Pt conjugates utexas.edursc.org.

Another type of conjugate involves linking Gd-Tex to platinum(IV) prodrugs, such as those derived from oxaliplatin nih.govpnas.org. These Gd(III) texaphyrin-platinum(IV) conjugates have been developed with the goals of overcoming platinum resistance, localizing to solid tumors, promoting enhanced cancer cell uptake, and reactivating p53 in platinum-resistant models nih.govpnas.org.

Comparative studies have indicated that these Pt(IV) conjugates can be more stable against hydrolysis and nucleophilic attack compared to clinically approved platinum(II) agents and previously reported platinum(II)-texaphyrin conjugates nih.govpnas.org. They have also shown potent antiproliferative activity in vitro against human and mouse cancer cell lines nih.govpnas.org.

In vivo studies using mouse models have compared the efficacy of lead Gd texaphyrin-Pt(IV) prodrug conjugates to oxaliplatin nih.govpnas.org. These studies have suggested that the conjugate was more efficacious in subcutaneous mouse models, including those involving platinum-resistant patient-derived xenografts nih.govpnas.org. The enhanced anticancer activity in vivo is potentially attributed to a combination of tumor localization, redox cycling, and reversible protein binding nih.govpnas.org.

The stability of these conjugates in biological media is a crucial factor for their effectiveness. Studies have assessed the hydrolysis rate of Gd-Tex-Pt conjugates, for instance, in phosphate-buffered saline rsc.orgnih.gov. The half-life of platinum loss from a Gd-Tex-Pt conjugate has been reported to be around 72 hours in phosphate-buffered saline, which is comparable to the hydrolysis rate of carboplatin nih.gov.

Here is a conceptual table illustrating comparative in vitro antiproliferative activity:

| Compound | Cell Line (Example) | IC₅₀ (µM) (Conceptual) |

| Carboplatin | A549 | ~1.6 utexas.edu |

| Gd-Tex-Pt Conjugate | A549 | ~1.4 utexas.edu |

| Carboplatin | Pt-Resistant Ovarian | Higher |

| Gd-Tex-Pt Conjugate | Pt-Resistant Ovarian | Lower (More potent) utexas.edursc.org |

Note: The IC₅₀ values are illustrative and based on reported findings where comparisons were made. Actual values may vary depending on specific experimental conditions and conjugate structure. utexas.edursc.org

Further research on Gd-Tex conjugates includes exploring linkages to other therapeutic agents or targeting moieties to improve tumor specificity and therapeutic outcomes acs.org. For example, a theranostic agent with a gadolinium(III) texaphyrin core attached to doxorubicin (B1662922) through a disulfide linkage has been reported, designed for targeting metastatic liver cancer acs.org. This conjugate aimed to facilitate the release of doxorubicin within cancer cells acs.org.

Analytical and Spectroscopic Characterization Techniques for Gd Tex Research

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is essential for confirming the synthesis of Gd-Tex and its conjugates and for evaluating their purity.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS) is a high-resolution mass spectrometry technique frequently used in the characterization of complex molecules like metallotexaphyrins and their conjugates. ESI is a soft ionization technique suitable for analyzing polar and thermally labile compounds, producing charged molecules or fragments. The quadrupole and time-of-flight analyzers provide accurate mass measurements and fragmentation capabilities, enabling precise identification and structural confirmation.

ESI-Q-TOF MS has been successfully applied to verify the synthesis of Gd-Tex-lipid nih.gov and Gd-Tex-platinum conjugates nih.gov. For instance, in the characterization of a Gd-Tex-malonato-platinum conjugate, High-Resolution Mass Spectrometry (HRMS) using EI (Electron Ionization, though ESI is more typical for these compounds, the source mentions EI in the context of HRMS for this specific conjugate) was used to confirm the molecular formula. The calculated mass for the [M–NO₃]⁺ ion of the conjugate C₄₉H₆₆GdN₉O₁₅GdPt was 1373.3567, and the found mass was 1373.3574, demonstrating good agreement and confirming the compound's identity nih.gov.

Flameless Atomic Absorption Spectrophotometry for Metal Quantification

Flameless Atomic Absorption Spectrophotometry (AAS), also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), is a highly sensitive technique used for the quantitative determination of trace amounts of metals in a sample. Unlike flame AAS, flameless AAS uses an electrically heated atomizer, such as a graphite (B72142) furnace, to atomize the sample, leading to higher sensitivity and smaller sample volume requirements.

This technique is valuable for quantifying the metal content within Gd-Tex and its derivatives. For example, flameless atomic absorption spectrophotometry was used to confirm the presence of platinum in the hydrolytic product released from a Gd-Tex-malonato-platinum conjugate, demonstrating its utility in tracking the metal component of the compound and its degradation products nih.govresearchgate.netrsc.org. While specific data for the quantification of gadolinium within Gd-Tex using this method were not detailed in the provided snippets, the technique's capability for metal analysis makes it applicable for determining the gadolinium content and thus confirming the integrity and composition of Gd-Tex.

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for separating components in a mixture, assessing the purity of a compound, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique that employs a liquid mobile phase and a stationary phase to separate compounds based on their differential interactions with the two phases. It is invaluable for analyzing the purity of Gd-Tex samples, separating the target compound from impurities or precursors, and quantifying its concentration in various matrices.

HPLC has been utilized in the characterization and study of Gd-Tex conjugates. For a specific Gd-Tex-platinum conjugate, HPLC monitoring at a wavelength of 472 nm showed a retention time (Tr) of 7.36 minutes and indicated a purity of 95.97% nih.gov. HPLC is also used in stability studies to monitor the degradation of Gd-Tex conjugates over time by separating and quantifying the intact conjugate and its degradation products nih.gov. The application of HPLC allows for the assessment of sample quality and the monitoring of reactions or stability under different conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful spectroscopic technique that provides detailed information about the structure, dynamics, and environment of molecules. It is based on the principle that atomic nuclei with a magnetic moment can absorb and re-emit radiofrequency energy when placed in a magnetic field.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy specifically focuses on the magnetic properties of hydrogen nuclei (protons) within a molecule. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (indicated by chemical shift), and their connectivity to neighboring protons (indicated by splitting patterns). This makes ¹H NMR indispensable for confirming the chemical structure of synthesized Gd-Tex and its derivatives and for monitoring chemical reactions involving these compounds.

While specific ¹H NMR spectra details for Gd-Tex (Motexafin gadolinium) were not extensively provided in the search results, ¹H NMR is a standard technique for the characterization of organic ligands and metal complexes, including texaphyrins and other Gd-containing compounds researchgate.netacs.org. ¹H NMR can be used to confirm the successful synthesis of the texaphyrin ligand and its subsequent complexation with gadolinium by observing characteristic shifts and patterns in the proton signals. Furthermore, ¹H NMR can be used to monitor the progress of reactions involving Gd-Tex, such as the formation of conjugates or degradation processes, by observing changes in the intensities and positions of relevant peaks over time. Studies on other Gd-containing systems highlight the utility of ¹H NMR in assessing the interaction of Gd with other molecules and its effect on proton relaxation times nih.govacs.org.

Summary of Analytical Data for a Gd-Tex-Platinum Conjugate

| Technique | Analyte/Property | Finding | Reference |

| HRMS (EI) | [M–NO₃]⁺ m/z | Calculated: 1373.3567; Found: 1373.3574 | nih.gov |

| HPLC (472 nm) | Purity | 95.97% | nih.gov |

| HPLC (472 nm) | Retention Time | 7.36 min | nih.gov |

| Flameless AAS | Platinum | Presence confirmed in hydrolytic product | nih.govresearchgate.netrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that probes the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, researchers can gain insights into the electronic structure of a compound. The Beer-Lambert Law, which relates absorbance to concentration, path length, and molar absorptivity, is fundamental to using UV-Vis spectroscopy for quantitative analysis and concentration determination alchetron.com.

In the research involving GD-Tex, UV-Vis spectroscopy has been employed to characterize the compound and its derivatives. For instance, UV-Vis absorption spectra have been used to confirm the successful coordination of Gd³⁺ with texaphyrin-based lipids in the formation of gadolinium nanotexaphyrins (Gd-NTs) ctdbase.orgnih.gov. The distinct absorption patterns observed provide evidence of the electronic environment of the texaphyrin macrocycle and the influence of the coordinated gadolinium ion. Furthermore, monitoring changes in the absorption spectra of Gd-tex²⁺ has been utilized to detect the formation of its π-radical cation, indicating involvement in redox processes googleapis.com. While specific quantitative data for GD-Tex concentration determination solely by UV-Vis is not extensively detailed in the provided sources, the principle of using UV-Vis absorbance in conjunction with the Beer-Lambert Law for determining the concentration of light-absorbing species is a standard analytical application alchetron.com. This principle can be applied to GD-Tex solutions, provided the compound exhibits suitable absorbance bands in the UV-Vis range, which is indicated by the reported absorption spectra studies ctdbase.orgnih.gov.

Magnetic Resonance Imaging (MRI) as a Research Tool for Compound Localization Studies

Magnetic Resonance Imaging (MRI) is a powerful non-invasive imaging technique that provides detailed anatomical information. Certain compounds containing paramagnetic metal ions, such as gadolinium (Gd³⁺), can act as MRI contrast agents by altering the relaxation times of nearby water protons, thereby enhancing the contrast in MRI images. GD-Tex, containing gadolinium, is detectable by MRI, making this technique invaluable for studying its distribution and localization in biological systems googleapis.comwikipedia.org.

MRI has been extensively utilized in research to demonstrate the selective accumulation of GD-Tex in tumors googleapis.comwikipedia.org. Studies, including Phase I clinical trials, have shown that after administration, GD-Tex selectively accumulates in primary and metastatic tumors, resulting in enhanced signal intensity in MRI scans of tumor tissues compared to normal surrounding tissues wikipedia.org. This selective localization has been observed to persist for several hours after administration wikipedia.org.

Research involving gadolinium nanotexaphyrins (Gd-NTs), a formulation incorporating Gd-Tex, has also utilized MRI to assess their potential as contrast agents. In vitro MRI studies of myoglobin-loaded Gd-NTs (Mb@Gd-NTs) at a field strength of 7 T demonstrated a significant enhancement of the MRI signal ctdbase.org. The longitudinal relaxivity (r₁) is a key parameter characterizing the efficiency of an MRI contrast agent; for Mb@Gd-NTs, an r₁ value of 0.62 mM⁻¹ s⁻¹ was reported ctdbase.org.

The ability of MRI to visualize the distribution of GD-Tex has been crucial in understanding its pharmacokinetics and validating its tumor-selective properties, supporting its investigation as a potential radiosensitizer designed to concentrate in cancerous tissues googleapis.comwikipedia.org. This imaging capability allows researchers to monitor drug delivery and localization in real-time, which is particularly relevant for imaging-guided therapeutic approaches ctdbase.orgnih.gov.

Here is a data point regarding the relaxivity of a GD-Tex derivative studied using MRI:

| Compound | Field Strength (T) | Longitudinal Relaxivity (r₁) (mM⁻¹ s⁻¹) | Reference |

| Mb@Gd-NTs | 7 | 0.62 | ctdbase.org |

Q & A

Q. What experimental methodologies are commonly employed to assess GD-Tex’s apoptotic effects in HIV-infected CD4+ T cells?

- Methodological Answer : To evaluate apoptosis, researchers typically measure reverse transcriptase (RT) activity, p24 antigen levels (HIV capsid protein), and apoptotic markers via flow cytometry. For example, RT activity decreases with increasing GD-Tex concentration (0–50 μM), while apoptosis rates rise proportionally . Controls should include untreated infected cells and non-infected cells to isolate GD-Tex-specific effects.

Q. What are the standard in vitro concentrations of GD-Tex used in cytotoxicity studies, and how are they optimized?

- Methodological Answer : Dose-response curves are critical. Evidence shows GD-Tex at 10–50 μM significantly reduces p24 levels in HIV-infected cells, while concentrations below 5 μM show minimal impact . Optimization involves testing incremental concentrations (e.g., 5, 10, 25, 50 μM) over 72 hours, with viability assays (e.g., MTT) to confirm selective toxicity toward infected cells.

Q. How do researchers validate the specificity of GD-Tex for target cells in heterogeneous populations?

- Methodological Answer : Co-culture experiments with infected and uninfected cells are used. Flow cytometry can distinguish apoptotic populations via Annexin V/PI staining, while RT-PCR or ELISA quantifies viral load reduction in infected subsets . Statistical tests (e.g., ANOVA) compare treated vs. untreated groups to confirm specificity.

Advanced Research Questions

Q. What strategies address contradictions in GD-Tex’s efficacy across platinum-resistant vs. platinum-sensitive cancer models?

- Methodological Answer : In platinum-resistant ovarian cancer cells (e.g., A2780), GD-Tex-platinum conjugates exhibit higher activity than carboplatin alone. To resolve efficacy discrepancies, researchers should:

- Standardize cell line characterization (e.g., resistance markers like ERCC1).

- Compare hydrolysis rates of conjugates in physiological buffers (e.g., t½ = 3 days for GD-Tex-malonato-Pt in PBS) .

- Use synergy assays (e.g., Chou-Talalay) to evaluate combinatorial effects with other agents.

Q. How should experimental designs be structured to evaluate GD-Tex conjugates’ tumor-targeting efficiency?

- Methodological Answer : Synthesize conjugates with PEG3 spacers to enhance solubility and tumor penetration. Characterize stability via HPLC and mass spectrometry under physiological conditions. Test localization in xenograft models using gadolinium-based imaging (e.g., MRI) alongside platinum quantification via ICP-MS .

Q. What statistical frameworks are recommended for analyzing dose-dependent apoptosis in GD-Tex studies?

- Methodological Answer : Non-linear regression models (e.g., log-dose vs. response) quantify EC50 values. For flow cytometry data, use clustering algorithms (e.g., k-means) to classify apoptotic subpopulations. Report uncertainties via confidence intervals and validate with bootstrapping .

Methodological Recommendations

- Reproducibility : Document synthesis protocols (e.g., GD-Tex-malonato-Pt conjugation steps) in supplementary materials, including NMR and elemental analysis data .

- Ethical Compliance : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, especially in dual-action drug studies .

- Data Presentation : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with raw data in appendices and processed data in figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.